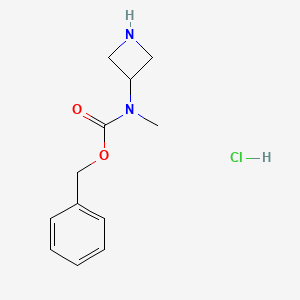

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

Description

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS: 1822874-05-4) is a synthetic azetidine derivative with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 272.73 g/mol. It is a hydrochloride salt, enhancing its solubility in polar solvents, and is typically available at ≥98% purity . The compound features a benzyl carbamate group attached to a methyl-substituted azetidine ring, a structural motif common in pharmaceutical intermediates for drug discovery, particularly in kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name |

benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSMXDFCWUYBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693534 | |

| Record name | Benzyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171130-36-1 | |

| Record name | Benzyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Catalytic Hydrogenation of Schiff Base

A mixture of azetidine-3-carboxaldehyde and methylamine is condensed to form the Schiff base. Hydrogenation at 30°C with 5% Pd/C (0.5 wt%) under 50 psi H₂ yields 3-(methylamino)azetidine in >90% conversion. The catalyst is removed via Büchner filtration, and the filtrate is concentrated under reduced pressure.

Step 2: Carbamate Formation

The amine is dissolved in tetrahydrofuran (THF) and treated with CbzCl (1.1 eq) at 0°C. Aqueous dibasic potassium phosphate (K₂HPO₄, 1M) maintains pH 8.5–9.0, ensuring selective N-methyl carbamation. After 12 h, the organic layer is washed with brine and dried over MgSO₄.

Step 3: Hydrochloride Crystallization

The carbamate-free base is dissolved in ethanol and acidified with 6N HCl to pH <3.5. Seeding with product crystals (0.01–0.02 g) induces controlled crystallization. The slurry is cooled to 18–23°C, filtered, and washed with cold ethanol to afford the hydrochloride salt in 78% yield (purity >99% by NMR).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives of the azetidine ring.

Reduction Products: Reduced forms of the carbamate moiety.

Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The table below highlights structurally related compounds and their distinguishing features:

Pharmacological and Physicochemical Properties

- Lipophilicity: The methyl group on the azetidine nitrogen in Benzyl azetidin-3-yl(methyl)carbamate hydrochloride increases lipophilicity (logP ~1.2) compared to its non-methylated analogue (logP ~0.8), enhancing blood-brain barrier penetration .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility (e.g., ~50 mg/mL in water) than free bases .

- Stability : Brominated derivatives (e.g., Benzyl (3-bromopropyl)carbamate) are more prone to hydrolysis under basic conditions compared to azetidine-containing compounds .

Biological Activity

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.76 g/mol. The compound consists of an azetidine ring, a benzyl group, and a methyl carbamate moiety, which contribute to its biological properties and interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.76 g/mol |

| Solubility | Enhanced by hydrochloride form |

| Structural Features | Azetidine ring, benzyl group, methyl carbamate |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine and benzyl groups may facilitate binding to active sites, leading to modulation of biological pathways. However, detailed studies on the exact molecular targets remain limited.

Antimicrobial Properties

Research indicates that certain derivatives of azetidine compounds exhibit antimicrobial activity against various pathogens. This compound has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research . Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and activation of apoptotic pathways. For instance, compounds with similar structures have been reported to significantly increase caspase-3 activity in cancer cell lines, indicating their role in promoting programmed cell death .

Case Studies and Research Findings

- Anticancer Screening : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, supporting its development as an antimicrobial drug .

Applications in Medicinal Chemistry

This compound serves as a building block in organic synthesis for creating more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that could enhance its biological activity or selectivity towards specific targets .

Q & A

Basic: What are the common synthetic routes for preparing benzyl azetidin-3-yl(methyl)carbamate hydrochloride?

Methodological Answer:

The synthesis typically involves carbamate formation via reaction of azetidin-3-yl(methyl)amine derivatives with benzyl chloroformate. For example:

Azetidine Ring Formation : Start with a protected azetidine precursor (e.g., tert-butyl azetidin-3-yl(methyl)carbamate) and deprotect using HCl to generate the free amine .

Carbamate Coupling : React the amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Salt Formation : Isolate the product as a hydrochloride salt using HCl in a polar solvent (e.g., ethanol or acetonitrile) .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis or mass spectrometry .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:

Enantiomeric purity is critical for pharmacological studies. Key steps include:

Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) to separate enantiomers .

Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived catalysts) during azetidine ring formation to favor the desired stereoisomer .

Circular Dichroism (CD) : Validate configuration by comparing CD spectra with known standards .

Data Contradictions : Discrepancies in optical rotation values may arise from residual solvents or impurities; cross-validate with X-ray crystallography if crystalline .

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N–CH2), carbamate carbonyl (δ 155–160 ppm in ¹³C NMR), and benzyl protons (δ 7.2–7.4 ppm) .

Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: 269.1 for C₁₂H₁₇ClN₂O₂) .

Advanced: How do storage conditions impact the stability of this compound?

Methodological Answer:

Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group. Room-temperature storage may lead to ~5% degradation over 6 months .

Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as the hydrochloride salt is hygroscopic .

Solvent Compatibility : Avoid aqueous buffers for long-term storage; use anhydrous DMSO or ethanol for stock solutions .

Contradictions : Some studies report stability in acetonitrile at 4°C, but this requires validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Basic: How can researchers resolve byproducts formed during synthesis?

Methodological Answer:

Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted benzyl chloroformate or azetidine intermediates .

Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to isolate the hydrochloride salt with >95% purity .

Ion Exchange : Treat crude product with Amberlite IRA-400 resin to remove excess HCl or ionic impurities .

Advanced: What mechanistic insights explain the reactivity of the azetidine ring in this compound?

Methodological Answer:

Ring Strain : The azetidine’s 4-membered ring has high angle strain, making it prone to nucleophilic attack at the methylcarbamate position.

Kinetic Studies : Perform DFT calculations to model transition states during ring-opening reactions (e.g., with thiols or amines) .

Isotopic Labeling : Use ¹⁵N-labeled amines to track regioselectivity in substitution reactions .

Contradictions : Conflicting reports on ring stability in acidic vs. basic conditions require pH-dependent kinetic profiling .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Work in a fume hood to prevent inhalation of hydrochloride dust .

Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Advanced: How can researchers optimize reaction yields in large-scale syntheses?

Methodological Answer:

Catalysis : Screen Pd/C or nickel catalysts for hydrogenolysis steps to reduce benzyl group removal time .

Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during carbamate formation .

DoE (Design of Experiments) : Use factorial designs to optimize parameters like temperature, solvent polarity, and stoichiometry .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

Methodological Answer:

IR Spectroscopy : Identify the carbamate C=O stretch at ~1700 cm⁻¹, absent in non-carbamate analogs .

¹H-¹H COSY NMR : Resolve overlapping signals from the azetidine and benzyl groups .

X-ray Diffraction : Confirm the 3D arrangement of the azetidine ring and hydrochloride counterion .

Advanced: How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

Solubility Screening : Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) vs. pure water .

Salt Disproportionation : Assess risk of freebase precipitation in physiological pH using pH-solubility profiling .

In Silico Modeling : Use tools like GastroPlus to predict absorption differences between salt and freebase forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.